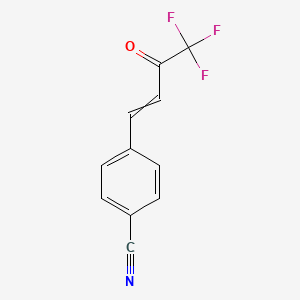
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a nitrile group, and a conjugated enone system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to form the desired enone product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amides, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and nitrile group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in biological pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a benzonitrile moiety.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Contains a phenyl group and a similar trifluoromethyl enone structure.
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar trifluoromethyl enone structure but with an ester group.
Uniqueness
4-(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)benzonitrile is unique due to the presence of both a nitrile group and a trifluoromethyl enone system. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
101048-47-9 |
|---|---|
Fórmula molecular |
C11H6F3NO |
Peso molecular |
225.17 g/mol |
Nombre IUPAC |
4-(4,4,4-trifluoro-3-oxobut-1-enyl)benzonitrile |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)10(16)6-5-8-1-3-9(7-15)4-2-8/h1-6H |
Clave InChI |
WLFMYPWGEGHVGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)

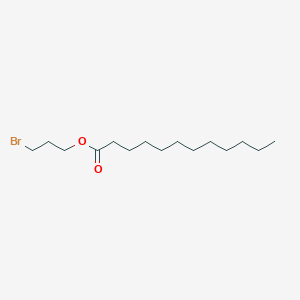
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
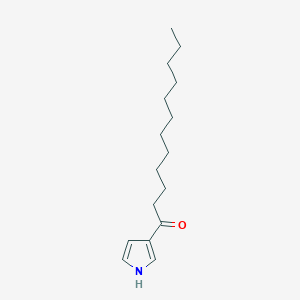
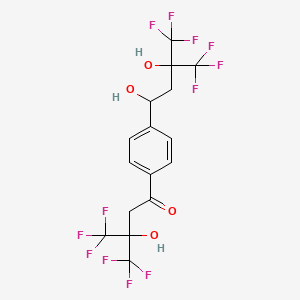

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
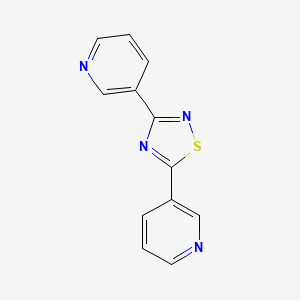
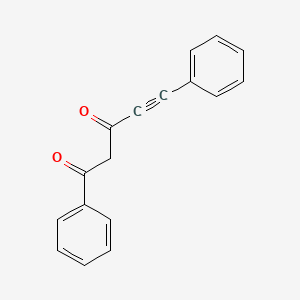
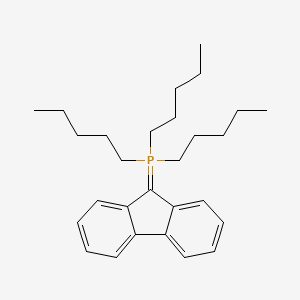
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
